Melting Point and Solid-State Handling Advantage over NMSN
N-Methyl-1-(methylthio)-2-nitroethenamine (Z)- exhibits a melting point of 112–114 °C, as provided by supplier technical datasheets . This is 10–15 °C lower than the 123–127 °C melting point reported for its closest analog, 1,1-bis(methylthio)-2-nitroethene (NMSN, CAS 13623-94-4) . Lower melting points in this structural class typically correlate with reduced crystallinity and improved solubility in common organic solvents, directly facilitating dissolution and homogeneous reaction conditions during bulk pharmaceutical intermediate manufacturing.
| Evidence Dimension | Melting Point (Solid-State Physical Property) |
|---|---|
| Target Compound Data | 112–114 °C |
| Comparator Or Baseline | 1,1-Bis(methylthio)-2-nitroethene (NMSN): 123–127 °C |
| Quantified Difference | ΔT = –(9–15) °C (NMSM is lower melting) |
| Conditions | Standard laboratory melting point determination; literature and vendor-certified values |
Why This Matters
A lower melting point simplifies thermal processing, reduces energy input for dissolution, and can lower the risk of thermal degradation during scale-up, giving NMSM a practical handling advantage over NMSN in chemical development workflows.
